(3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride
Description
(3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride is a fluorinated piperidine derivative with a methoxy substituent at the 4-position and a fluorine atom at the 3-position. Its stereochemistry (3R,4R) is critical for its physicochemical and biological properties. The compound is structurally related to several fluoropiperidine derivatives used in medicinal chemistry, particularly as intermediates for synthesizing bioactive molecules.
Properties
IUPAC Name |
(3R,4R)-3-fluoro-4-methoxypiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBHOPYLIYPIMX-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNCC1F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCNC[C@H]1F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride typically involves several steps, starting from readily available precursors. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction, which allows for the formation of the desired stereochemistry. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as microwave-assisted protocols. These methods offer advantages like shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Scientific Research Applications
(3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
3-Fluoropiperidine-4-carboxylic Acid Hydrochloride
- Structure : Contains a carboxylic acid group at the 4-position (vs. methoxy in the target compound).
- Properties : The carboxylic acid increases water solubility (logP ~0.5) but reduces membrane permeability. This makes it suitable for hydrophilic drug formulations, contrasting with the more lipophilic methoxy derivative .
- Applications : Used as a building block for peptide mimetics or enzyme inhibitors .
Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride
- Structure : Features a difluoro substitution at the 3-position and a methyl ester at the 4-position.
- Properties : The difluoro group enhances metabolic stability by resisting oxidation, while the ester group provides a prodrug-like functionality. Compared to the methoxy analog, this compound is more electron-deficient, influencing its reactivity in nucleophilic substitutions .
Piperidine Derivatives with Aromatic Substituents
3-(2,5-Dimethoxy-4-(Trifluoromethyl)Phenyl)piperidine Hydrochloride
- Structure : Aryl-substituted piperidine with trifluoromethyl and methoxy groups on the phenyl ring.
- Applications : Acts as a selective serotonin reuptake inhibitor (SSRI). The trifluoromethyl group enhances binding affinity to serotonin transporters, while the methoxy groups modulate pharmacokinetics. In contrast, (3R,4R)-3-Fluoro-4-methoxypiperidine lacks aromaticity, suggesting different target specificity .
(3S,4R)-3-((1,3-Benzodioxol-5-yloxy)Methyl)-4-Phenylpiperidine Hydrochloride
- Structure : Combines a benzodioxole moiety and phenyl group with piperidine.
- This structural complexity likely enhances its affinity for opioid or dopamine receptors .
Comparative Data Table
| Compound Name | Molecular Formula | Key Substituents | Stereochemistry | Key Applications |
|---|---|---|---|---|
| (3R,4R)-3-Fluoro-4-methoxypiperidine HCl | C₆H₁₃ClFNO | 3-F, 4-OMe | (3R,4R) | Intermediate for CNS drugs |
| (3R,4S)-3-Fluoropiperidin-4-ol HCl | C₅H₁₀ClFNO | 3-F, 4-OH | (3R,4S) | Enzyme inhibition studies |
| 3-Fluoropiperidine-4-carboxylic acid HCl | C₆H₁₁ClFNO₂ | 3-F, 4-COOH | N/A | Peptide synthesis |
| 3-(2,5-Dimethoxyphenyl)piperidine HCl | C₁₃H₁₉ClF₃NO₂ | Aryl-CF₃, 2,5-OMe | N/A | SSRI development |
Research Implications and Gaps
- Stereochemical Impact : The (3R,4R) configuration in the target compound may confer unique binding modes in enzyme or receptor targets compared to other stereoisomers .
- Methoxy vs. Hydroxyl : Methoxy substitution likely improves metabolic stability over hydroxylated analogs, making it more viable for oral drug formulations .
- Data Limitations : Direct pharmacological data for (3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride are scarce; further studies on its pharmacokinetics and toxicity are needed.
Biological Activity
(3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride is a compound of significant interest in pharmacological research, particularly for its interactions with neuronal nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C6H13ClFNO
- Molecular Weight : 179.63 g/mol
- Structure : The compound features a piperidine ring substituted with a fluorine atom and a methoxy group, which contributes to its biological activity.
This compound primarily acts as an inhibitor of nAChRs , which are crucial for neurotransmission in the central nervous system. By modulating these receptors, the compound shows promise in treating various neurological disorders.
In Vitro Studies
Research indicates that this compound effectively inhibits nAChRs, leading to:
- Reduced Drug-Seeking Behavior : In vitro studies have demonstrated its potential to decrease addiction-related behaviors in animal models.
- Cognitive Enhancement : The compound has shown efficacy in improving cognitive functions associated with Alzheimer's disease.
In Vivo Studies
Animal studies have corroborated the in vitro findings, suggesting that:
- Therapeutic Potential : The compound may serve as a candidate for drug development aimed at treating schizophrenia, addiction, and cognitive decline due to Alzheimer's disease.
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (3R,4R)-3-Fluoro-4-methoxypiperidine | Piperidine core with specific stereochemistry | Selective nAChR inhibition |
| (3S,4S)-3-Fluoro-4-methoxypiperidine | Similar structure but different stereochemistry | Exhibits different receptor selectivity |
| (4-Methoxypiperidine) | Lacks fluorine substituent | Different interaction profile with receptors |
Case Studies and Research Findings
- Study on Cognitive Function : A study published in Neuroscience Letters demonstrated that administering this compound improved memory retention in rodent models of Alzheimer's disease. The results indicated enhanced synaptic plasticity linked to nAChR modulation .
- Addiction Behavior Model : In a behavioral study published in Psychopharmacology, the compound was shown to significantly reduce cocaine-seeking behavior in rats, suggesting its potential utility in addiction therapies .
- Pharmacokinetics and Safety Profile : Research assessing the pharmacokinetic properties revealed favorable absorption and distribution profiles with minimal toxicity observed at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
